Methyl 1-oxospiro[4.4]nonane-2-carboxylate
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Overview
Description
Methyl 1-oxospiro[4.4]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol . This compound is characterized by its spirocyclic structure, which includes a nonane ring fused with a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxospiro[4.4]nonane-2-carboxylate typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxospiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 1-oxospiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-oxospiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxospiro[3.5]nonane-7-carboxylate: Similar in structure but with a different ring size and position of the ester group.
Methyl (1R,5S)-6-oxospiro[4.4]nonane-1-carboxylate: Another spirocyclic compound with a different stereochemistry.
Uniqueness
Methyl 1-oxospiro[4.4]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the position of the ester group, which confer distinct chemical and biological properties.
Biological Activity
Methyl 1-oxospiro[4.4]nonane-2-carboxylate, with the CAS number 50599-16-1, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₆O₃
- Molecular Weight : 196.24 g/mol
- CAS Number : 50599-16-1
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. The compound belongs to a class of spirocyclic compounds, which are known for a variety of biological activities, including:
- Antimicrobial Activity : Spiro compounds have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.
- Antitumor Activity : Some derivatives of spiro compounds have demonstrated anticancer properties, suggesting that this compound may also exhibit similar effects.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several spirocyclic compounds, including this compound, against clinical strains of bacteria. The results indicated that these compounds possess significant antimicrobial activity.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
This compound | Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Antitumor Potential
Research into the antitumor properties of spirocyclic compounds has revealed promising results. For instance, derivatives similar to this compound have been tested against various cancer cell lines, showing moderate to high cytotoxicity.
Case Studies
-
Study on Anticancer Activity :
- A selection of spirocyclic compounds was tested against a panel of human tumor cell lines.
- Results showed that certain derivatives exhibited IC50 values as low as 10 µM against breast cancer cells.
-
Mechanistic Insights :
- The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.
Properties
CAS No. |
50599-16-1 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 4-oxospiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-14-10(13)8-4-7-11(9(8)12)5-2-3-6-11/h8H,2-7H2,1H3 |
InChI Key |
URYXVTQCAFGOHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(C1=O)CCCC2 |
Origin of Product |
United States |
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